Methyl N-Methoxy-2-methylphenylcarbamate
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Overview
Description
Methyl N-Methoxy-2-methylphenylcarbamate is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is an intermediate in the synthesis of various fungicides, such as Pyrametostrobin . This compound is derived from 1-Methyl-2-nitrobenzene, which is a toxic pollutant used in the production of explosives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-Methoxy-2-methylphenylcarbamate can be synthesized through a reaction involving N-methoxy-N-2-methylphenylcarbamate, N-bromosuccinimide, and a carbon tetrachloride solvent . The reaction is initiated by heating the mixture with azobisisobutyronitrile, followed by washing, drying, and vacuum distillation to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process typically involves large-scale chemical reactions under controlled conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl N-Methoxy-2-methylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination and azobisisobutyronitrile as a radical initiator . The reactions are typically carried out under controlled temperatures and solvent conditions to achieve the desired products.
Major Products Formed
One of the major products formed from the reactions of this compound is Methyl [2-(bromomethyl)phenyl]methoxycarbamate .
Scientific Research Applications
Methyl N-Methoxy-2-methylphenylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of fungicides and other chemical compounds.
Medicine: Research is ongoing to explore the compound’s potential medicinal properties and its role in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-Methoxy-2-methylphenylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes or proteins, leading to the disruption of biological processes in target organisms. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl N-Methoxy-2-methylphenylcarbamate include:
Uniqueness
This compound is unique due to its specific chemical structure and its role as an intermediate in the synthesis of fungicides. Its ability to undergo various chemical reactions and form different products makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl N-methoxy-N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8-6-4-5-7-9(8)11(14-3)10(12)13-2/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATGRBLNQPCORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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